

# analytical techniques for 2,2-diphenylcyclohexanone characterization

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## Compound of Interest

Compound Name: 2,2-diphenylcyclohexanone

CAS No.: 22612-62-0

Cat. No.: B139377

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Application Note: Comprehensive Characterization & Synthesis Protocol for **2,2-Diphenylcyclohexanone**

## Executive Summary

**2,2-Diphenylcyclohexanone** is a sterically crowded cyclic ketone often utilized as a probe for conformational analysis and as a scaffold in the synthesis of CNS-active agents. Its geminal diphenyl substitution at the

-position imposes significant torsional strain, forcing the cyclohexane ring into distorted chair or twist-boat conformations to minimize 1,3-diaxial interactions.

This guide addresses the critical analytical challenge of distinguishing the 2,2-isomer (the kinetic product of specific rearrangements) from its thermodynamic isomer, 2,6-diphenylcyclohexanone, and the mono-substituted 2-phenylcyclohexanone. Accurate characterization requires a multi-modal approach combining melting point validation, NMR spectroscopy, and mass spectrometry.<sup>[1]</sup>

## Physicochemical Profile

The following data serves as the baseline for Quality Control (QC) release testing.

Property	Specification	Notes
CAS Number	22612-62-0	Distinct from 2,6-isomer (37904-84-0)
Molecular Formula	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	Unsaturation Index = 10
Molecular Weight	250.34 g/mol	Monoisotopic Mass: 250.1358
Melting Point	101 – 102 °C	Critical QC Parameter.Contrast:[2] 2,6-isomer (119–121 °C); 2-phenyl (56–59 °C) [1, 2].
Appearance	White to off-white crystalline solid	Recrystallizes well from Methanol or Ethanol.[1]
Solubility	Soluble in ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">  , DCM, THF.	Poorly soluble in water.[1]

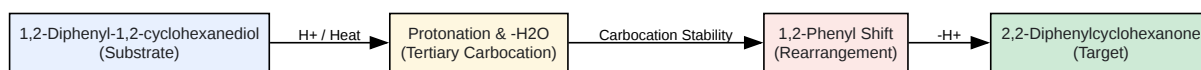
## Synthesis Protocol: Pinacol Rearrangement

The most robust route to **2,2-diphenylcyclohexanone** is the acid-catalyzed Pinacol rearrangement of 1,2-diphenyl-1,2-cyclohexanediol. This reaction is mechanistically significant as it involves a specific 1,2-phenyl migration driven by the formation of a stable oxocarbenium ion.

### Mechanism of Action

The reaction proceeds via the protonation of one hydroxyl group, followed by water loss to generate a tertiary carbocation. The adjacent phenyl group migrates (1,2-shift) to stabilize the

positive charge, forming the protonated ketone, which is then deprotonated.



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Figure 1: Mechanistic pathway of the Pinacol rearrangement yielding **2,2-diphenylcyclohexanone**.

## Experimental Procedure

- Reagents: 1,2-diphenyl-1,2-cyclohexanediol (1.0 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq) or (catalytic), Toluene or Benzene (solvent).
- Reaction: Reflux the diol in toluene with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the ketone product.<sup>[1]</sup>
- Monitoring: Monitor by TLC (SiO<sub>2</sub>, 10% EtOAc/Hexane). The starting diol is more polar than the ketone product.<sup>[1]</sup>
- Workup: Wash the organic layer with saturated sodium bicarbonate (to remove acid), then brine. Dry over anhydrous magnesium sulfate and concentrate.
- Purification: Recrystallize from hot methanol.
  - Self-Validation Check: The crystals must melt at 101–102 °C.<sup>[1]</sup> If the MP is ~120 °C, isomerization to the 2,6-isomer has likely occurred (often due to prolonged exposure to acid or high heat).

## Analytical Characterization Protocols

## A. NMR Spectroscopy ( <sup>1</sup>H & <sup>13</sup>C )

NMR is the definitive tool for structural proof.<sup>[1]</sup> The key is to confirm the asymmetry of the molecule (unlike the potentially symmetric 2,6-isomer).

- <sup>1</sup>H NMR (CDCl<sub>3</sub>)

, 400 MHz):

- Aromatic Region (7.1 – 7.4 ppm): Large multiplet integrating to 10 protons (two phenyl rings).<sup>[1]</sup>
- -Methylene (C6) (~2.4 – 2.5 ppm): The protons at C6 (adjacent to carbonyl, opposite the phenyls) appear as a distinct triplet or multiplet.
- Ring Methylenes (1.6 – 2.0 ppm): Complex multiplets for C3, C4, C5.<sup>[1]</sup>
- Differentiation Note: The 2,6-isomer would show a simplified spectrum due to C2 symmetry if it exists in a symmetric conformation, or distinct methine doublets/triplets for the -protons. The 2,2-isomer lacks -methine protons at the substitution site.

- <sup>13</sup>C NMR (CDCl<sub>3</sub>)

, 100 MHz):

- Carbonyl (C=O): ~208–210 ppm.<sup>[1]</sup>
- Quaternary Carbon (C2): ~60–65 ppm.<sup>[1]</sup> This is the diagnostic peak.<sup>[1]</sup> The presence of a quaternary aliphatic carbon shift confirms gem-disubstitution.<sup>[1]</sup>
- Aromatic Carbons: 126–145 ppm.<sup>[1]</sup>

## B. Infrared Spectroscopy (FT-IR)

- Carbonyl Stretch: A strong band at 1710 – 1715 cm<sup>-1</sup>

- Note: The frequency is typical for a six-membered ring ketone.[1] Significant deviation (<1700 cm

) might indicate conjugation (not present here) or ring strain artifacts.

- Absence of OH: Ensure no broad band at 3300–3500 cm

to confirm full conversion of the diol precursor.

## C. Mass Spectrometry (EI-MS)

- Molecular Ion (m/z 250): m/z 250.[2]

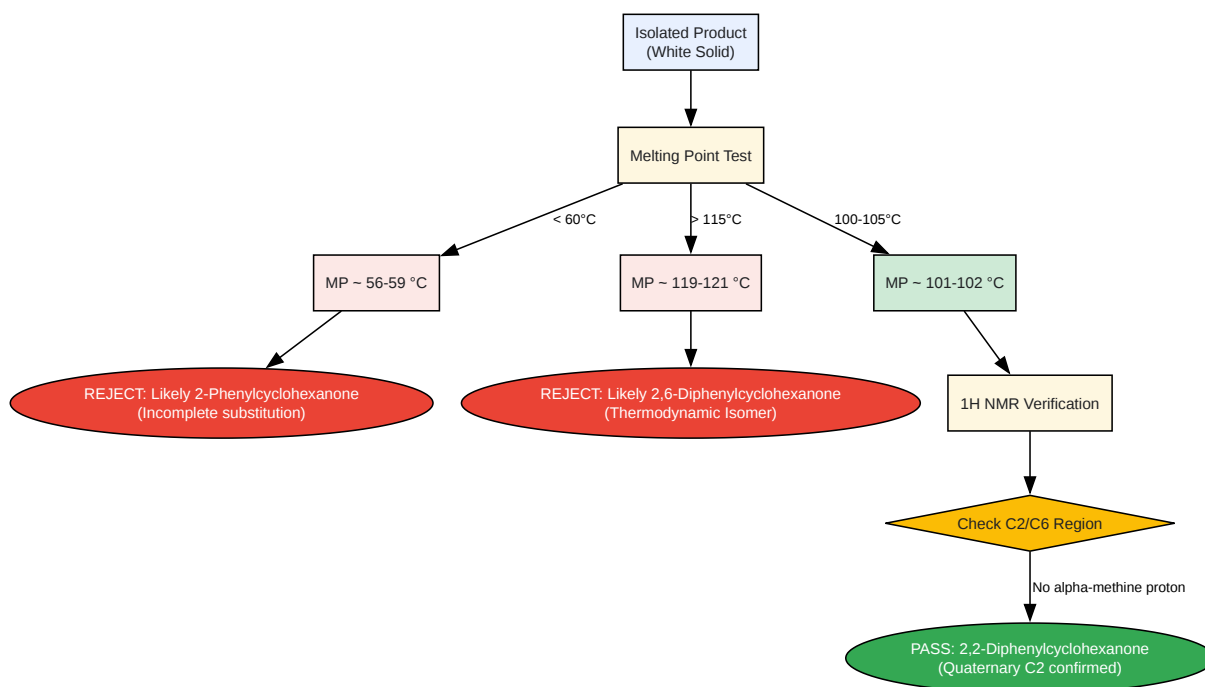
)

- Fragmentation Pattern:

- Loss of CO (M-28): Common in cyclic ketones.[1]
- Tropylium Ion (m/z 91): Dominant peak due to the stability of the benzyl fragment derived from the phenyl groups.
- Phenyl Cation (m/z 77): Characteristic aromatic fragment.[1]

## Quality Control Decision Tree

Use the following logic flow to validate the identity of synthesized batches and rule out common isomers.



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Figure 2: Analytical decision tree for batch release of **2,2-diphenylcyclohexanone**.

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